molecular formula C11H11NO5 B1594648 4-(3-Carboxypropanamido)benzoic acid CAS No. 76475-62-2

4-(3-Carboxypropanamido)benzoic acid

Cat. No. B1594648
CAS RN: 76475-62-2
M. Wt: 237.21 g/mol
InChI Key: IOKXKKSBNJCKOY-UHFFFAOYSA-N
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Description



  • 4-(3-Carboxypropanamido)benzoic acid, also known as CPB or 3-(4-carboxyphenyl)-3-oxopropanoic acid, is an organic compound.

  • It consists of a benzene ring with a carboxyl functional group attached.

  • Under normal conditions, it appears as a crystalline, colorless solid.





  • Synthesis Analysis



    • The synthesis of benzoic acid derivatives involves various methods, including oxidative decarboxylation of toluene and reaction with tri-chlorotoluene.

    • Further research on novel synthetic methods for this compound type is essential.





  • Molecular Structure Analysis



    • The molecule comprises 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms.

    • It forms a benzene ring linked to a carboxyl group.





  • Chemical Reactions Analysis



    • Benzoic acid can react at the carboxyl group or the aromatic ring.

    • It can undergo further oxidation and degradation by O2/NO.





  • Physical And Chemical Properties Analysis



    • Soluble in water, benzene, carbon tetrachloride, acetone, and alcohols.

    • Melting point: 395 K.

    • Density: 1.27 g/cm³ at 15°C.




  • Scientific Research Applications

    • Corrosion Inhibition

      • Field : Materials Science
      • Application : Benzoic acid derivatives, including 4-(3-Carboxypropanamido)benzoic acid, have been studied as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
      • Methods : The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
      • Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .
    • Pressure-Induced Effects

      • Field : Materials Science
      • Application : Benzoic acid derivatives, including 4-(3-Carboxypropanamido)benzoic acid, have been studied under pressure using Raman spectroscopic studies and density functional theory calculations .
      • Methods : The high pressure behaviour of the –OH and –COOH substituted BA derivatives was studied with a view to understand the influence of weak, non-bonded interactions in BA derivatives .
      • Results : The results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .
    • Crystal Structure Analysis

      • Field : Crystallography
      • Application : The crystal structure of 4-(3-Carboxypropanamido)-2-hydroxybenzoic acid monohydrate has been studied .
      • Methods : The methods used for this study are not specified in the available information .
      • Results : The results of this study are not specified in the available information .
    • Biosynthetic Techniques
      • Field : Biotechnology
      • Application : 4-Hydroxybenzoic acid (4-HBA), a derivative of benzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
      • Methods : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
      • Results : The specific results of these techniques are not specified in the available information .

    Safety And Hazards



    • Harmful to aquatic life.

    • Avoid release to the environment.

    • Wear personal protective equipment.




  • Future Directions



    • Investigate novel synthetic methods.

    • Explore its applications in various fields.




    Remember that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    4-(3-carboxypropanoylamino)benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IOKXKKSBNJCKOY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40354175
    Record name 4-(3-Carboxypropanamido)benzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40354175
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    237.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(3-Carboxypropanamido)benzoic acid

    CAS RN

    76475-62-2
    Record name 4-[(3-Carboxy-1-oxopropyl)amino]benzoic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=76475-62-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-(3-Carboxypropanamido)benzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40354175
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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